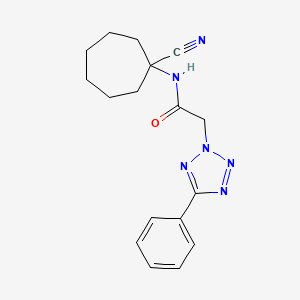
2-methyl-4-(trifluoromethoxy)benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethoxy)benzoyl Chloride is an organic compound with the molecular formula C9H6ClF3O2 . It is a clear, colorless liquid . It is an organic building block used in chemical synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 238.59 Da . The InChI code for this compound is 1S/C9H6ClF3O2/c1-5-4-6 (15-9 (11,12)13)2-3-7 (5)8 (10)14 .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a molecular weight of 238.59 Da . The density and refractive index values of related compounds have been reported .Scientific Research Applications
Synthesis of New Compounds
A novel class of compounds, 2-alkylidene-benzo[1,3]dioxin-4-ones, was synthesized through the cyclization of o-acyloxy benzoyl chlorides, showcasing the versatility of benzoyl chloride derivatives in creating aspirin prodrugs and intermediates for further chemical synthesis (Babin & Bennetau, 2001). Additionally, benzoyl chlorides have been utilized in the mix-and-heat benzylation of alcohols, converting them into benzyl ethers, indicating their role in functional group transformations and organic synthesis enhancements (Poon & Dudley, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound can cause skin and eye irritation, and specific target organ toxicity, particularly affecting the respiratory system .
Mode of Action
It’s known to be combustible and forms explosive mixtures with air on intense heating .
Biochemical Pathways
It’s known that the compound can lead to the release of irritating gases and vapors through thermal decomposition .
Pharmacokinetics
It’s known that the compound is corrosive, and ingestion can cause severe swelling and damage to the delicate tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-4-(trifluoromethoxy)benzoyl Chloride. For instance, the compound is known to be combustible and can form explosive mixtures with air on intense heating . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-4-6(15-9(11,12)13)2-3-7(5)8(10)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUFFOSJJREPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2990330.png)

![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2990334.png)
![2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2990336.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)
![1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2990338.png)

![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2990344.png)
![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)
![(1R,5S)-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)



